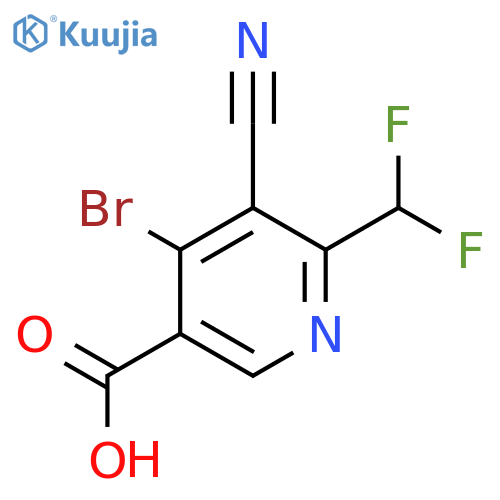Cas no 1804463-85-1 (4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid)

1804463-85-1 structure
商品名:4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid
CAS番号:1804463-85-1
MF:C8H3BrF2N2O2
メガワット:277.022427797318
CID:4860614
4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid
-
- インチ: 1S/C8H3BrF2N2O2/c9-5-3(1-12)6(7(10)11)13-2-4(5)8(14)15/h2,7H,(H,14,15)
- InChIKey: DUBXULLLRGRTTC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)O)=CN=C(C(F)F)C=1C#N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 304
- トポロジー分子極性表面積: 74
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029060686-1g |
4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid |
1804463-85-1 | 97% | 1g |
$1,475.10 | 2022-04-02 |
4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
1804463-85-1 (4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid) 関連製品
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
